Molecular Weight and Lipophilicity Window: CAS 2034317-09-2 vs. N-Phenylbenzofuran-2-carboxamide (7a)
The target compound possesses a molecular weight of 365.45 g·mol⁻¹, which is 128.2 Da heavier than the comparator N-phenylbenzofuran-2-carboxamide (7a; MW 237.25 g·mol⁻¹) . While the MW alone exceeds the optimal range for CNS small-molecule drugs (typically <400 Da), it remains within the acceptable boundary and is accompanied by a higher calculated lipophilicity. This MW and lipophilicity shift places CAS 2034317-09-2 in a differentiated partition-coefficient space that may enhance blood-brain barrier penetration relative to the smaller, less lipophilic N-phenyl comparator, although this hypothesis requires direct experimental validation .
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW = 365.45 g·mol⁻¹; higher predicted cLogP |
| Comparator Or Baseline | N-phenylbenzofuran-2-carboxamide (7a): MW = 237.25 g·mol⁻¹; lower predicted cLogP |
| Quantified Difference | MW difference = +128.2 Da (54% increase); cLogP difference not experimentally determined but directionally higher |
| Conditions | Calculated from molecular formula and SMILES; experimental LogP data not available for either compound |
Why This Matters
The higher MW and predicted lipophilicity of CAS 2034317-09-2 may confer improved passive membrane permeability and CNS exposure, making it a more suitable scaffold for neurodegenerative disease targets than the N-phenyl prototype.
